4-Benzylpiperazine-1-carboxamide

Descripción general

Descripción

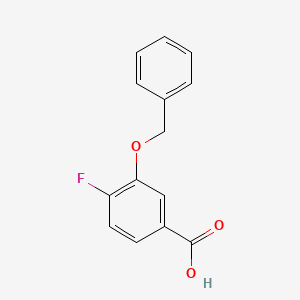

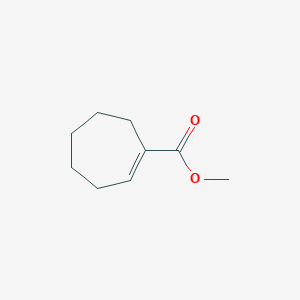

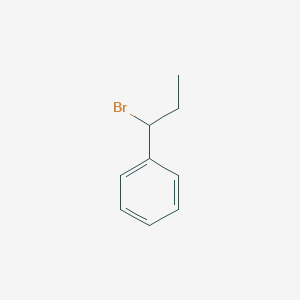

4-Benzylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Serotonin Receptor Antagonism : One of the applications is in the field of serotonin receptor antagonism. A study found that derivatives of quinoxalin-2-carboxamides, including compounds structurally similar to 4-Benzylpiperazine-1-carboxamide, displayed potent 5-HT3 receptor antagonism, making them potentially useful for therapeutic applications in conditions influenced by serotonin receptors (Mahesh, Devadoss, Pandey, & Yadav, 2011).

Enzyme Inhibition : Another study focused on the synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides as potential antimicrobial agents and enzyme inhibitors. This research highlights the use of similar compounds in inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase (Kràtký et al., 2020).

Cancer Research : In the field of cancer research, certain benzimidazole carboxamide derivatives have shown efficacy. For example, a compound identified as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide demonstrated potential as a highly potent and efficacious inhibitor in cancer models (Penning et al., 2010).

Antimicrobial Agents : There is also interest in the antimicrobial properties of carboxamide derivatives. A study synthesized novel compounds and evaluated them for antimicrobial activities against primary pathogens, highlighting the potential use of these compounds in treating infections (Pokhodylo et al., 2021).

Humidity Sensing and DNA Binding : An interesting application outside the realm of pharmacology is the humidity-sensing and DNA-binding ability of a compound containing this compound. This research opens avenues for using these compounds in biochemical sensors and molecular biology (Rehman et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that benzylpiperazine derivatives interact with various receptors

Mode of Action

It is known that benzylpiperazine, a related compound, has a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA

Biochemical Pathways

Benzylpiperazine derivatives are known to affect neuronal excitation and inhibition . They modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission .

Pharmacokinetics

Drug likeness parameters are important indicators of a molecule’s ADME properties

Result of Action

It is known that benzylpiperazine derivatives can have a variety of effects, including modifying cellular redox states, acting as cell signals that regulate patterns of gene expression, and contributing to biofilm formation .

Análisis Bioquímico

Biochemical Properties

4-Benzylpiperazine-1-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as an inhibitor of MAO, thereby increasing the levels of monoamines such as serotonin and dopamine in the brain . This interaction is crucial for its potential therapeutic effects in treating neurological disorders.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway . This involves the upregulation of pro-apoptotic proteins such as Bax and the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active site of MAO, inhibiting its activity and preventing the breakdown of monoamines . Additionally, this compound can modulate the activity of other enzymes involved in neurotransmitter synthesis and degradation, thereby influencing neurotransmitter levels and signaling pathways. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of MAO activity and persistent changes in gene expression. These long-term effects are crucial for understanding the potential therapeutic applications and safety profile of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors . At high doses, it can cause adverse effects such as seizures, agitation, and toxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into several metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound can be transported by organic cation transporters and accumulate in specific tissues such as the brain and liver. This distribution pattern is crucial for understanding the pharmacodynamics and potential side effects of the compound.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . In the mitochondria, this compound can interact with components of the electron transport chain, affecting cellular respiration and energy production. In the nucleus, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.

Propiedades

IUPAC Name |

4-benzylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-12(16)15-8-6-14(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVMGPBDKDGCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

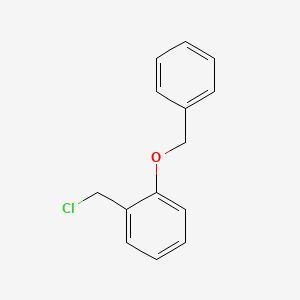

C1CN(CCN1CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357355 | |

| Record name | 4-benzylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89026-61-9 | |

| Record name | 4-benzylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89026-61-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)

![Acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]-](/img/structure/B1269778.png)